An In-depth Technical Guide to the Synthesis and Purification of Desulfated CCK Octapeptide TFA
An In-depth Technical Guide to the Synthesis and Purification of Desulfated CCK Octapeptide TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of the desulfated cholecystokinin (CCK) octapeptide (Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂) as a trifluoroacetic acid (TFA) salt. Detailed experimental protocols, data presentation, and visualizations of key processes are included to support researchers in the successful production of this important peptide.
Introduction
Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in gallbladder contraction, pancreatic enzyme secretion, and satiety. The C-terminal octapeptide (CCK-8) is the most common and biologically active form. While the native form is sulfated on the tyrosine residue, the desulfated version is a valuable tool in research and drug development, serving as a precursor for radiolabeling, a reference standard in analytical methods, and a ligand for studying CCK receptor binding and signaling. This guide focuses on the synthesis of the desulfated CCK-8 with a C-terminal amide, a common modification that enhances metabolic stability. The final product is obtained as a TFA salt, a result of the standard purification protocols using trifluoroacetic acid in reversed-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of Desulfated CCK Octapeptide
The synthesis of desulfated CCK octapeptide is most efficiently achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Synthesis Strategy
The synthesis proceeds from the C-terminus to the N-terminus. For a C-terminally amidated peptide, a Rink Amide resin is the solid support of choice.[1][2] The side chains of reactive amino acids are protected with acid-labile groups, which are removed at the final cleavage step.
Table 1: Amino Acids and Protecting Groups for Desulfated CCK-8 Synthesis
| Amino Acid | Position | N-α-Protecting Group | Side-Chain Protecting Group |
| Phenylalanine | 8 | Fmoc | None |
| Aspartic Acid | 7 | Fmoc | tert-Butyl (OtBu) |
| Methionine | 6 | Fmoc | None |
| Tryptophan | 5 | Fmoc | tert-Butoxycarbonyl (Boc) |
| Glycine | 4 | Fmoc | None |
| Methionine | 3 | Fmoc | None |
| Tyrosine | 2 | Fmoc | tert-Butyl (tBu) |
| Aspartic Acid | 1 | Fmoc | tert-Butyl (OtBu) |
Experimental Protocol: Fmoc-SPPS
This protocol outlines the manual synthesis of desulfated CCK-8 on a Rink Amide resin. The process can also be automated.
Materials:
-
Rink Amide resin
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Fmoc-protected amino acids (see Table 1)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
-
Piperidine
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Diisopropylethylamine (DIPEA)
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HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Workflow Diagram:
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc group from the resin's linker. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
Pre-activate Fmoc-Phe-OH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF.
-
Perform a Kaiser test to confirm complete coupling (absence of free primary amines).
-
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence (Asp(OtBu), Met, Trp(Boc), Gly, Met, Tyr(tBu), Asp(OtBu)).
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DMF, then DCM, and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). The presence of TIS and water as scavengers is crucial to prevent side reactions with the tryptophan and methionine residues.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purification of Desulfated CCK Octapeptide TFA
The crude synthetic peptide is a mixture of the desired product and various impurities, such as truncated or deletion sequences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides to a high degree of homogeneity.
Purification Strategy
RP-HPLC separates peptides based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (usually acetonitrile) concentration. Trifluoroacetic acid (0.1%) is added to both aqueous and organic mobile phases as an ion-pairing agent to improve peak shape and resolution.
Experimental Protocol: Preparative RP-HPLC
Materials:
-
Crude desulfated CCK-8
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Preparative RP-HPLC system with a C18 column
Workflow Diagram:
Caption: RP-HPLC Purification Workflow.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Purification:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the dissolved crude peptide.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B. A shallow gradient (e.g., 1% increase in B per minute) is often effective for separating closely related impurities. A typical gradient might be 10-50% B over 40 minutes.
-
Monitor the elution profile at 220 nm and 280 nm and collect fractions corresponding to the major peak.
-
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified peptide as a white, fluffy TFA salt.
Table 2: Representative Preparative HPLC Parameters
| Parameter | Value |
| Column | Preparative C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-50% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | 220 nm |
| Typical Purity | >95% |
| Typical Yield | 20-40% (from crude) |
Characterization of Desulfated CCK Octapeptide TFA
After purification, the identity and purity of the synthetic peptide must be confirmed. The two primary methods for this are mass spectrometry and amino acid analysis.
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight of the peptide, confirming that the correct sequence has been synthesized. Electrospray ionization (ESI) is commonly used for peptides.
Expected Result: The calculated monoisotopic mass of desulfated CCK-8 (C₄₉H₆₂N₁₀O₁₃S₂) is 1062.41 Da. The ESI-MS spectrum should show a major peak corresponding to the protonated molecule [M+H]⁺ at m/z 1063.42, and potentially other charge states such as [M+2H]²⁺ at m/z 532.21.
Table 3: Expected Mass Spectrometry Data
| Peptide Sequence | Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂ |
| Molecular Formula | C₄₉H₆₂N₁₀O₁₃S₂ |
| Calculated Monoisotopic Mass | 1062.41 Da |
| Expected [M+H]⁺ (m/z) | 1063.42 |
| Expected [M+2H]²⁺ (m/z) | 532.21 |
Amino Acid Analysis
Amino acid analysis (AAA) confirms the amino acid composition of the peptide and can be used to determine the peptide concentration. The peptide is hydrolyzed into its constituent amino acids, which are then quantified.
Procedure:
-
Hydrolyze the peptide in 6N HCl at 110°C for 24 hours.
-
Derivatize the resulting amino acids.
-
Separate and quantify the derivatized amino acids by HPLC.
Expected Result: The analysis should show the presence of the constituent amino acids in the correct molar ratios. Note that tryptophan is often destroyed under acidic hydrolysis conditions and may require a separate analysis method if quantification is needed. Asparagine and glutamine, if present, would be converted to aspartic acid and glutamic acid, respectively.
Table 4: Expected Amino Acid Analysis Ratios
| Amino Acid | Theoretical Ratio | Expected Experimental Ratio |
| Aspartic Acid | 2 | ~2.0 |
| Tyrosine | 1 | ~1.0 |
| Methionine | 2 | ~2.0 |
| Glycine | 1 | ~1.0 |
| Phenylalanine | 1 | ~1.0 |
| Tryptophan | 1 | Typically not recovered |
CCK Receptor Signaling Pathways
Desulfated CCK-8 binds to both CCK1 and CCK2 receptors, albeit with lower affinity than the sulfated form. Understanding the signaling pathways activated by these receptors is crucial for interpreting the biological effects of the synthetic peptide. Both are G protein-coupled receptors (GPCRs).
CCK1 Receptor Signaling
The CCK1 receptor primarily couples to Gq/11 proteins.[3][4] Activation of Gq leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The CCK1 receptor can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[3]
Caption: CCK1 Receptor Signaling Pathways.
CCK2 Receptor Signaling
Similar to the CCK1 receptor, the CCK2 receptor also primarily couples to Gq proteins, activating the PLC/IP₃/DAG pathway. Additionally, CCK2 receptor activation has been shown to involve Gα₁₂/₁₃ proteins, leading to the activation of Rho-dependent pathways and Src, as well as transactivation of the epidermal growth factor receptor (EGFR), ultimately impacting cell proliferation and survival through downstream effectors like MAPKs and PI3K/AKT.
Caption: CCK2 Receptor Signaling Pathways.
Conclusion
This technical guide provides a detailed framework for the synthesis, purification, and characterization of desulfated CCK octapeptide TFA. By following the outlined protocols for Fmoc-SPPS and RP-HPLC, researchers can reliably produce high-purity peptide for use in a variety of scientific applications. The characterization methods described are essential for ensuring the quality and identity of the final product. Furthermore, an understanding of the downstream signaling pathways of CCK receptors is fundamental for the design and interpretation of experiments utilizing this synthetic peptide.
References
- 1. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 2. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
